(-)-Pinidinone
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Overview
Description
(-)-pinidinone is a citraconoyl group. It has a role as a metabolite.
Scientific Research Applications
Synthesis Techniques
- (−)-Pinidinone, a 2,6-disubstituted piperidine alkaloid, has been synthesized from ethyl acetoacetate using a stereoselective process. Key steps include α-aminoallylation and Grubbs’ olefin cross-metathesis (Damodar & Jun, 2016).
- A new diastereoselective synthesis route for 2,6-disubstituted piperidinic alkaloids, including (−)-pinidinone, utilizes cyclic β-enaminones. This method highlights the importance of chemo- and diastereocontrolled reductions (Fréville et al., 2001).
- The total synthesis of (−)-pinidinone and related alkaloids has been achieved through processes involving Wacker-Tsuji oxidation of alkenylazides and diastereoselective reduction of cyclic imines, demonstrating advanced synthesis techniques (Kavala et al., 2011).
Biological and Pharmacological Research
- Pinocembrin, a flavonoid closely related to (−)-pinidinone, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. Its potential as a neuroprotective agent against cerebral ischemic injury is particularly notable (Rasul et al., 2013).
- Flavanones, a group to which (−)-pinidinone is related, have been studied for their cardiovascular protective effects. Research suggests potential antihypertensive, lipid-lowering, and anti-inflammatory properties, though more clinical data are needed to fully understand these effects (Chanet et al., 2012).
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2R,6R)-6-methylpiperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3/t7-,9-/m1/s1 |
InChI Key |
PLVQSRXCDPEDHN-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CC(=O)C |
SMILES |
CC1CCCC(N1)CC(=O)C |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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